CYP2A6 Inhibitory Potency: 25-Fold Greater Than Methoxsalen, the Historical Reference Inhibitor
The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 51 nM in human liver microsomes, compared to methoxsalen (8-methoxypsoralen), the classical CYP2A6 inhibitor, which exhibits an IC50 of 1,270 nM under comparable assay conditions . This represents an approximately 25-fold improvement in inhibitory potency. Methoxsalen's CYP2A6 IC50 of 1.27 μM has been confirmed across multiple independent studies using identical coumarin 7-hydroxylation readouts .
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 51 nM (human liver microsomes, coumarin 7-hydroxylation, 5-min preincubation with NADPH-regenerating system) |
| Comparator Or Baseline | Methoxsalen (8-methoxypsoralen): IC50 = 1,270 nM (human liver microsomes, coumarin 7-hydroxylation, comparable fluorometric/UPLC-MS detection) |
| Quantified Difference | Approximately 25-fold more potent (51 nM vs. 1,270 nM) |
| Conditions | Human liver microsomes; coumarin as probe substrate; 5-min preincubation with NADPH-regenerating system; product (7-hydroxycoumarin) quantified by UPLC-MS or fluorometric detection |
Why This Matters
CYP2A6 is the primary nicotine-metabolizing enzyme, and inhibitors with nanomolar potency are sought for smoking cessation pharmacotherapy; a 25-fold potency advantage over methoxsalen translates to a substantially lower required dose to achieve equivalent target engagement.
- [1] BindingDB. BDBM50366334 (CHEMBL4173133). IC50: 51 nM. Inhibition of CYP2A6 in human liver microsomes using coumarin as substrate. ChEMBL/Washington State University. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366334 View Source
- [2] Rahnasto MK, et al. Synthetic Models Related to Methoxalen–CYP2A6 Interactions. Dimethoxybenzofuran Derivatives as Potent and Selective Inhibitors of CYP2A6. Heterocycles. 2013;87(7):1491-1506. Methoxsalen IC50 = 1.27 μM against CYP2A6. View Source
